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molecular formula C13H13O3P B048422 Diphenyl methylphosphonate CAS No. 7526-26-3

Diphenyl methylphosphonate

Cat. No. B048422
M. Wt: 248.21 g/mol
InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N
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Patent
US07449526B2

Procedure details

To a three-necked flask equipped with thermometer, magnetic stirrer, distillation head and nitrogen inlet 163 g (0.52 mol) of triphenyl phosphite and 1.0 mL of methyl iodide were charged. Then, 32.7 g (0.26 mol) of trimethyl phosphite was added drop-wise at 100–110° C. over the course of one hour. The reaction temperature was then raised to 210° C. and an exothermic reaction was observed. The reaction temperature was maintained at 230° C. for two hours, and the reaction mixture was analyzed before it underwent transesterification. Diphenyl methylphosphonate was obtained as a liquid. The 31P NMR (CDCl3) indicated 95% diphenyl methylphosphonate. The impurities included triphenyl phosphate (0.8%, δ=−16.4 ppm), trimethyl phosphate (0.6%, δ=−10.3 ppm), and unknown compounds (δ=19.8, 20.4. 28.4 ppm). The acid number of this crude diphenyl methylphosphonate was 5.4 mg KOH/g
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:16]C1C=CC=CC=1)([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.CI.P(OC)(OC)O[CH3:27]>>[CH3:27][P:1](=[O:16])([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
163 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
32.7 g
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 230° C. for two hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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